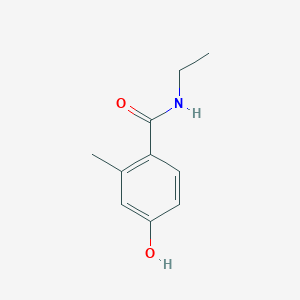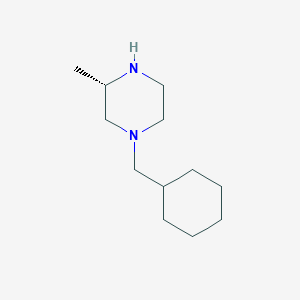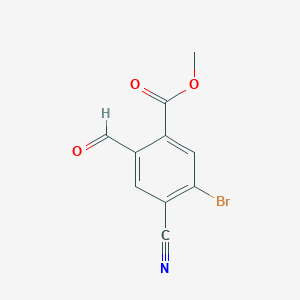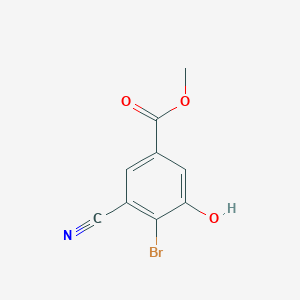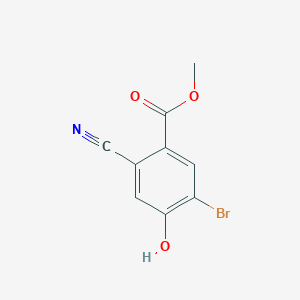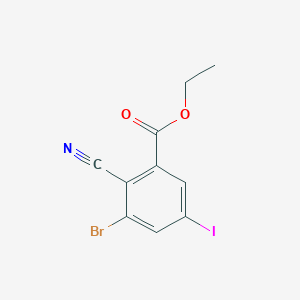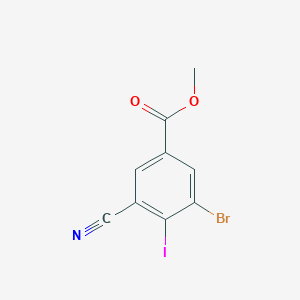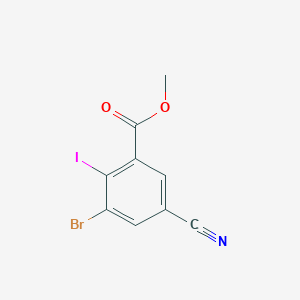
Methyl 3-bromo-5-cyano-2-iodobenzoate
Overview
Description
Methyl 3-bromo-5-cyano-2-iodobenzoate is an organic compound with the molecular formula C9H5BrINO2 It is a derivative of benzoic acid, featuring bromine, iodine, and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-cyano-2-iodobenzoate can be synthesized through a multi-step process involving the bromination, iodination, and cyanation of benzoic acid derivatives. One common method involves the following steps:
Bromination: Starting with methyl benzoate, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide.
Cyanation: Finally, the iodinated compound undergoes cyanation using a cyanide source such as copper(I) cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-cyano-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Coupling Products: Biaryl compounds and other complex structures can be synthesized.
Reduction Products: Amines and other reduced derivatives are common products.
Scientific Research Applications
Methyl 3-bromo-5-cyano-2-iodobenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: It serves as a precursor for bioactive molecules and probes for biological studies.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-cyano-2-iodobenzoate depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts. The cyano group can interact with various molecular targets, influencing biological pathways and activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-iodobenzoate
- Methyl 2-bromo-5-iodobenzoate
- Methyl 3-bromo-2-iodobenzoate
Uniqueness
Methyl 3-bromo-5-cyano-2-iodobenzoate is unique due to the presence of both bromine and iodine atoms along with a cyano group, which provides distinct reactivity and versatility in synthetic applications
Properties
IUPAC Name |
methyl 3-bromo-5-cyano-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO2/c1-14-9(13)6-2-5(4-12)3-7(10)8(6)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMKQUZAKVSCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




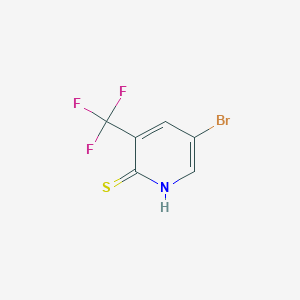
![3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine](/img/structure/B1412502.png)
